molecular formula C22H22N4O4S2 B606902 CypD inhibitor C-9 CAS No. 1572646-93-5

CypD inhibitor C-9

Numéro de catalogue B606902
Numéro CAS: 1572646-93-5
Poids moléculaire: 470.56
Clé InChI: XYSDAMUFZPVEAY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CypD inhibitor C-9 is a CypD inhibitor that acts by binding strongly to CypD and attenuating mitochondrial and cellular perturbation insulted by Aß and calcium stress . It is used for research purposes only and not for human or veterinary use .


Molecular Structure Analysis

The chemical formula of CypD inhibitor C-9 is C22H22N4O4S2 . Its exact mass is 470.11 and its molecular weight is 470.560 . The elemental analysis shows that it contains Carbon (56.15%), Hydrogen (4.71%), Nitrogen (11.91%), Oxygen (13.60%), and Sulfur (13.63%) .


Physical And Chemical Properties Analysis

CypD inhibitor C-9 is a solid powder . It is soluble in DMSO .

Applications De Recherche Scientifique

  • Alzheimer's Disease : C-9 is effective in attenuating mitochondrial and cellular perturbation caused by amyloid-beta (Aβ) and calcium stress, which are critical factors in Alzheimer's disease (AD). It binds strongly to CypD, improving mitochondrial function as indicated by increased cytochrome c oxidase activity and adenosine-5'-triphosphate levels (Valasani et al., 2016).

  • Cancer : In various tumors, CypD overexpression has an anti-apoptotic effect. This is independent of the mitochondrial permeability transition (MPT) but is due to its interaction with apoptosis regulators like Bcl2. This could be a potential mechanism for suppressing apoptosis in cancer (Eliseev et al., 2009).

  • Acute Pancreatitis : Novel CypD inhibitors have been identified for the treatment of acute pancreatitis, highlighting the role of CypD as a therapeutic target in this condition (Yu et al., 2022).

  • Mitochondrial Function and Diseases : Small-molecule inhibitors of CypD, including C-9, are being investigated as potential therapeutics in diseases associated with mitochondrial dysfunction, such as ischemia-reperfusion injury and neurodegeneration. The challenge lies in finding compounds with selective activity and favorable pharmacokinetics (Haleckova et al., 2022).

  • Cardiovascular Diseases : CypD-mediated apoptosis contributes to the cytotoxic effects of drugs like sorafenib in clear cell-renal cell carcinoma. Understanding CypD's role in this process may provide new therapeutic targets for such conditions (Hu et al., 2015).

  • Drug Development for Alzheimer's Disease : The role of CypD in Alzheimer’s disease is further highlighted through the development of novel inhibitors aimed at blocking its interaction with amyloid beta, which exacerbates mitochondrial and neuronal stress (Valasani et al., 2014).

  • Post-Myocardial Infarction Heart Failure : Inhibiting mitochondrial CypD might be a novel therapeutic treatment strategy for post-myocardial infarction heart failure, as evidenced by improved outcomes in animal models lacking CypD (Lim et al., 2011).

  • Neurodegenerative Disorders : CypD is a mitochondrial peptidyl-prolyl cis-trans isomerase and plays a role in diseases like Alzheimer's. Recent studies focus on post-translational modifications of CypD that could alter the regulation of the mitochondrial permeability transition pore and provide insights into CypD's mechanisms of action (Amanakis & Murphy, 2020).

  • Mitochondrial Dysfunction in Acute Pancreatitis : Small molecule inhibitors of CypD can protect mitochondrial function, a potential treatment for acute pancreatitis. This highlights CypD's pivotal role in regulating the mitochondrial permeability transition pore (MPTP) and the potential of these inhibitors in clinical applications (Shore et al., 2016).

Orientations Futures

The precise molecular identity of the mPTP, which CypD regulates, remains uncertain but strong evidence implicates both the mitochondrial F1FO (F)-ATP synthase and the adenine nucleotide translocase (ANT), with matrix cyclophilin D (CypD) facilitating the transition to the pore-forming conformation . Future research into the nature and role of the mPTP will provide more insights into the action of CypD inhibitors . Furthermore, the development of non-toxic and biocompatible CypD inhibitors holds promise for the treatment of complex disorders .

Propriétés

IUPAC Name

2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-N-(4-sulfamoylphenyl)-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S2/c1-13(2)12-30-19-9-4-15(10-16(19)11-23)22-25-14(3)20(31-22)21(27)26-17-5-7-18(8-6-17)32(24,28)29/h4-10,13H,12H2,1-3H3,(H,26,27)(H2,24,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSDAMUFZPVEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CypD inhibitor C-9

Citations

For This Compound
3
Citations
KR Valasani, Q Sun, D Fang, Z Zhang… - ACS medicinal …, 2016 - ACS Publications
… To determine the effect of the CypD inhibitor C-9 on Aβ-… of CypD inhibitor C-9 restored ATP levels in a dose-dependent manner. ATP levels in the cells exposed to CypD inhibitor C-9 …
Number of citations: 45 pubs.acs.org
NH Shirole, D Pal, ER Kastenhuber, S Senturk… - Elife, 2016 - elifesciences.org
… The graph represents cell survival curve of indicated cell lines when treated with CypD inhibitor C-9 for 120 hr. (C) Crystal violet staining of the indicated cell lines upon CypD …
Number of citations: 61 elifesciences.org
N Shirole - 2017 - search.proquest.com
TP53 is the most mutated gene in human cancers and known as “guardian of genome”. The truncating mutations in TP53 are common in human tumors and are thought to give rise to …
Number of citations: 0 search.proquest.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.